molecular formula C21H12ClF4N3O4 B1193111 4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid

4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid

Cat. No. B1193111
M. Wt: 481.79
InChI Key: LCOVNUGQIUYGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRL-367 is a selective, small molecule antagonist of RORγt, which suppress T(H)17 responses in inflammatory arthritis and inflammatory bowel disease.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Research has explored the acid-catalyzed reactions of related pyrazolo[1,5-a]pyridines, leading to the formation of various derivatives depending on the substituents and conditions used (Miki et al., 1988).
  • Studies on compounds like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have shown the potential for creating various derivatives with significant properties (Bildirici et al., 2007).

Antimicrobial and Antifungal Activities

  • Some derivatives of related compounds have demonstrated promising antibacterial and antifungal activities, offering potential avenues for therapeutic applications (Gadakh et al., 2010).

Anticancer Properties

  • Novel fluorinated compounds, including benzo[b]pyran derivatives, have been synthesized and tested for anticancer activity, showing promise at low concentrations compared to reference drugs (Hammam et al., 2005).

Molecular Conformations and Hydrogen Bonding

  • In-depth studies have been conducted on the molecular conformations and hydrogen bonding of closely related compounds, which are crucial for understanding their chemical behavior and potential applications (Sagar et al., 2017).

Synthesis of Key Intermediates for Herbicides

  • The synthesis of intermediates like chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, which is a key intermediate in herbicide production, has been explored (Zhou Yu, 2002).

Kinase Inhibitors for Cancer Treatment

  • The compound has been studied in the context of Aurora kinase inhibitors, highlighting its potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Tautomerism in Chemical Structures

  • Studies have investigated the ring-chain tautomerism of 3-unsubstituted trifluoromethyl-containing compounds, which is significant for understanding their chemical and physical properties (Pakalnis et al., 2014).

Soluble Polyimides Derived from Pyridine

  • Research on the polycondensation of 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine with aromatic dianhydrides has led to the development of novel aromatic polyimides, which are significant in materials science (Zhang et al., 2007).

properties

Product Name

4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid

Molecular Formula

C21H12ClF4N3O4

Molecular Weight

481.79

IUPAC Name

4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid

InChI

InChI=1S/C21H12ClF4N3O4/c22-12-4-1-3-11(21(24,25)26)16(12)19(31)29-14-5-2-6-27-18(14)17(28-29)9-8-15(30)10(20(32)33)7-13(9)23/h1-8,14,18,30H,(H,32,33)

InChI Key

LCOVNUGQIUYGLV-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC(F)=C(C2=NN(C(C3=C(C(F)(F)F)C=CC=C3Cl)=O)C4C2N=CC=C4)C=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MRL-367;  MRL 367;  MRL367.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid
Reactant of Route 2
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid
Reactant of Route 3
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid
Reactant of Route 4
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid
Reactant of Route 5
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid
Reactant of Route 6
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.